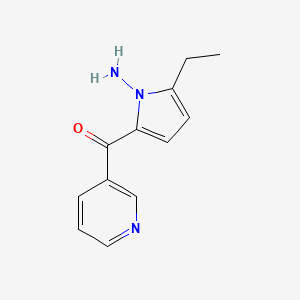
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyrrole ring substituted with an amino group and an ethyl group, as well as a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the pyrrole ring followed by the introduction of the amino and ethyl groups. The pyridine ring is then attached through a condensation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Amino-5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
Uniqueness
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(1-amino-5-ethylpyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H13N3O/c1-2-10-5-6-11(15(10)13)12(16)9-4-3-7-14-8-9/h3-8H,2,13H2,1H3 |
Clave InChI |
IEJUVZDCPAOEPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(N1N)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



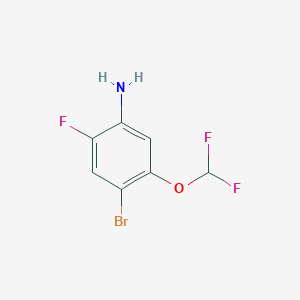


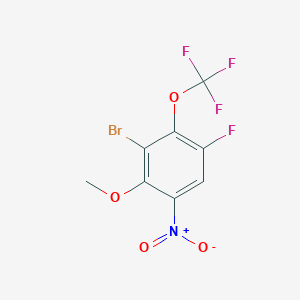
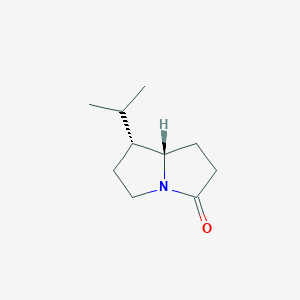
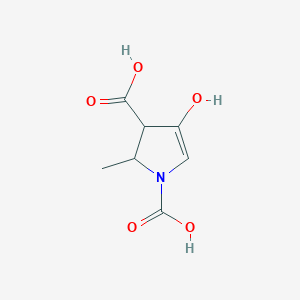
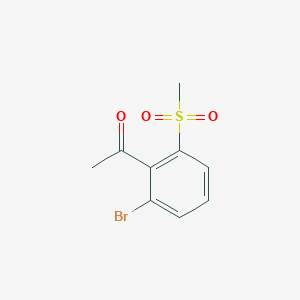
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
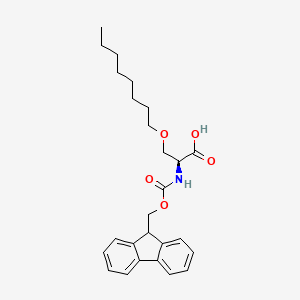
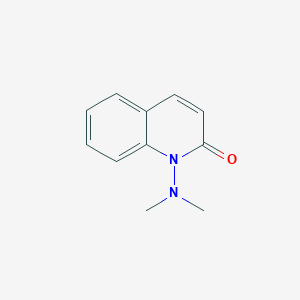

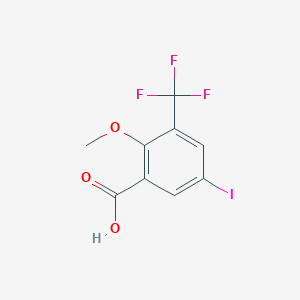
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
